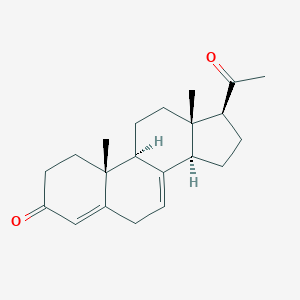

Pregna-4,7-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregna-4,7-diene-3,20-dione, also known as pregnadienedione, is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is synthesized from cholesterol in the adrenal gland and is a precursor to several other hormones, including cortisol, aldosterone, and testosterone.

Mecanismo De Acción

The mechanism of action of Pregna-4,7-diene-3,20-dioneione involves binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes conformational changes that allow it to translocate to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in a wide range of physiological effects.

Efectos Bioquímicos Y Fisiológicos

Pregna-4,7-diene-3,20-dione has numerous biochemical and physiological effects. It plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. It also has anti-inflammatory and immunosuppressive effects, making it a useful treatment for a variety of inflammatory and autoimmune diseases. Additionally, it plays a role in the regulation of carbohydrate, lipid, and protein metabolism, and has effects on bone metabolism and growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pregna-4,7-diene-3,20-dione has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for researchers. Additionally, it has a well-characterized mechanism of action and is widely studied, making it a useful reference compound. However, there are also limitations to its use in lab experiments. It has a short half-life, which can make it difficult to study its effects over extended periods. Additionally, its effects are often dose-dependent, making it important to carefully control the concentration used in experiments.

Direcciones Futuras

There are several future directions for research related to Pregna-4,7-diene-3,20-dioneione. One area of interest is the role of Pregna-4,7-diene-3,20-dioneione in the regulation of the HPA axis and its effects on stress-related disorders. Additionally, there is interest in the development of novel glucocorticoid receptor agonists and antagonists for the treatment of inflammatory and autoimmune diseases. Finally, there is interest in the role of Pregna-4,7-diene-3,20-dioneione in the regulation of metabolism and its potential as a therapeutic target for metabolic disorders.

Métodos De Síntesis

Pregna-4,7-diene-3,20-dione is synthesized from cholesterol through a series of enzymatic reactions in the adrenal gland. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to pregnenolone-4,5-diene-3,20-dione, which is further converted to Pregna-4,7-diene-3,20-dioneione.

Aplicaciones Científicas De Investigación

Pregna-4,7-diene-3,20-dione has numerous scientific research applications. It is used in the synthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. It is also used in research related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. Additionally, it is used in the study of the molecular mechanisms of steroid hormone action and their effects on gene expression.

Propiedades

Número CAS |

17398-60-6 |

|---|---|

Nombre del producto |

Pregna-4,7-diene-3,20-dione |

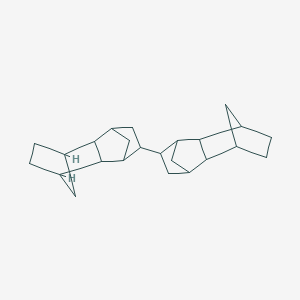

Fórmula molecular |

C21H28O2 |

Peso molecular |

312.4 g/mol |

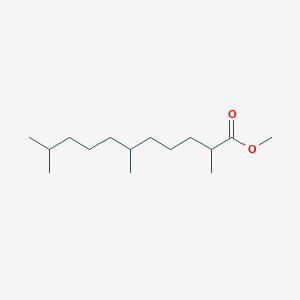

Nombre IUPAC |

(9S,10R,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3/t17-,18+,19+,20+,21-/m1/s1 |

Clave InChI |

HEXVPTCKNGGVOE-NXNFSMPISA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |

Sinónimos |

Pregna-4,7-diene-3,20-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)